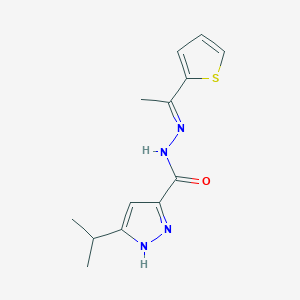

![molecular formula C21H22N4O B11645068 1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11645068.png)

1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- El grupo piperazina se introduce haciendo reaccionar el derivado de quinazolina con piperazina en presencia de una base adecuada, como hidruro de sodio o carbonato de potasio.

- La reacción generalmente se realiza en un disolvente aprótico como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas que van de 80 a 120 °C.

Acetilación:

- El paso final implica la acetilación del nitrógeno de la piperazina con anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.

- La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas (25-50 °C).

Métodos de producción industrial:

- La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las reacciones se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante.

Tipos de reacciones:

-

Oxidación:

- El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo en el anillo de quinazolina. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

- El producto principal de la oxidación es el derivado de ácido carboxílico correspondiente.

-

Reducción:

- Las reacciones de reducción se pueden realizar en el anillo de quinazolina o en el grupo piperazina. Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).

- Los productos principales de la reducción son los alcoholes o aminas correspondientes.

-

Sustitución:

- El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el nitrógeno de la piperazina. Los reactivos comunes incluyen haluros de alquilo y cloruros de sulfonilo.

- Los productos principales de la sustitución son los derivados alquilados o sulfonilados correspondientes.

Reactivos y condiciones comunes:

- Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

- Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

- Reactivos de sustitución: Haluros de alquilo, cloruros de sulfonilo.

- Disolventes: Dimetilformamida, dimetilsulfóxido, acetonitrilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-[4-(6-Metil-4-fenilquinazolin-2-il)piperazin-1-il]etanona generalmente implica los siguientes pasos:

-

Formación del núcleo de quinazolina:

- El núcleo de quinazolina se puede sintetizar mediante la condensación de ácido antranílico con formamida o sus derivados en condiciones ácidas.

- La reacción generalmente se lleva a cabo a temperaturas elevadas (150-200 °C) para facilitar la formación del anillo de quinazolina.

Aplicaciones Científicas De Investigación

1-[4-(6-Metil-4-fenilquinazolin-2-il)piperazin-1-il]etanona tiene varias aplicaciones de investigación científica, que incluyen:

-

Química medicinal:

- El compuesto se estudia por su potencial como agente anticancerígeno debido a su capacidad para inhibir quinasas específicas involucradas en la proliferación de células cancerosas.

- También se investiga por sus propiedades antivirales, particularmente contra los virus de ARN.

-

Farmacología:

- El compuesto se utiliza en estudios farmacológicos para comprender sus efectos en varias vías biológicas y receptores.

- También se explora su potencial como agente antiinflamatorio.

-

Bioquímica:

- El compuesto se utiliza en ensayos bioquímicos para estudiar la inhibición de enzimas e interacciones proteína-ligando.

- También se emplea en estudios relacionados con la transducción de señales y el metabolismo celular.

-

Aplicaciones industriales:

- El compuesto se utiliza como intermedio en la síntesis de otros derivados de quinazolina con potenciales aplicaciones farmacéuticas.

- También se explora su posible uso en el desarrollo de nuevos materiales con propiedades químicas específicas.

Mecanismo De Acción

El mecanismo de acción de 1-[4-(6-Metil-4-fenilquinazolin-2-il)piperazin-1-il]etanona implica su interacción con objetivos moleculares y vías específicas:

-

Objetivos moleculares:

- El compuesto se dirige principalmente a las quinasas involucradas en las vías de señalización celular, como el receptor del factor de crecimiento epidérmico (EGFR) y el receptor del factor de crecimiento endotelial vascular (VEGFR).

- También interactúa con otras proteínas involucradas en la proliferación celular y la apoptosis.

-

Vías involucradas:

- El compuesto inhibe la fosforilación de residuos de tirosina específicos en las quinasas diana, lo que lleva a la interrupción de las vías de señalización descendentes.

- Esto da como resultado la inhibición de la proliferación de células cancerosas y la inducción de apoptosis.

Comparación Con Compuestos Similares

1-[4-(6-Metil-4-fenilquinazolin-2-il)piperazin-1-il]etanona se puede comparar con otros compuestos similares, como:

-

Gefitinib:

- Gefitinib es un derivado de quinazolina que se dirige al receptor del factor de crecimiento epidérmico (EGFR) y se utiliza como agente anticancerígeno.

- A diferencia del gefitinib, 1-[4-(6-Metil-4-fenilquinazolin-2-il)piperazin-1-il]etanona tiene un grupo piperazina, que puede contribuir a sus actividades biológicas únicas.

-

Erlotinib:

- Erlotinib es otro derivado de quinazolina que se dirige al receptor del factor de crecimiento epidérmico (EGFR) y se utiliza en el tratamiento del cáncer de pulmón de células no pequeñas.

- La presencia del grupo piperazina en 1-[4-(6-Metil-4-fenilquinazolin-2-il)piperazin-1-il]etanona lo distingue del erlotinib y puede resultar en diferentes propiedades farmacológicas.

-

Lapatinib:

- Lapatinib es un inhibidor dual de tirosina quinasa que se dirige tanto al receptor del factor de crecimiento epidérmico (EGFR) como al receptor 2 del factor de crecimiento epidérmico humano (HER2).

- La estructura única de 1-[4-(6-Metil-4-fenilquinazolin-2-il)piperazin-1-il]etanona, con sus grupos piperazina y etanona, la diferencia del lapatinib y puede ofrecer ventajas terapéuticas distintas.

Propiedades

Fórmula molecular |

C21H22N4O |

|---|---|

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

1-[4-(6-methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C21H22N4O/c1-15-8-9-19-18(14-15)20(17-6-4-3-5-7-17)23-21(22-19)25-12-10-24(11-13-25)16(2)26/h3-9,14H,10-13H2,1-2H3 |

Clave InChI |

WPDDHUTTXBCPRT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z,5Z)-4-hydroxy-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11644985.png)

![8,9-Bis(4-methoxyphenyl)-2-[(naphthalen-1-yloxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11644996.png)

![4-(4-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11645012.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645023.png)

![6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11645027.png)

![3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11645034.png)

![ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645035.png)

![2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11645055.png)

![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645059.png)

![methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11645062.png)

![2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol](/img/structure/B11645085.png)